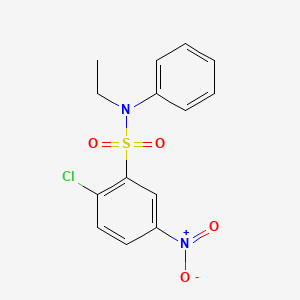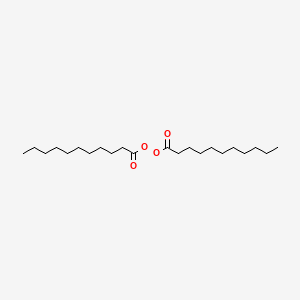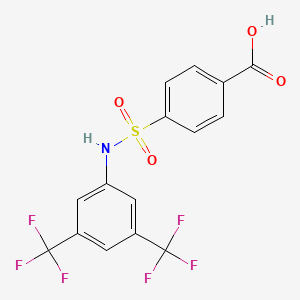![molecular formula C11H19ClO2 B13790544 2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-hydroxyacetaldehyde and 2,2-dimethylbicyclo[221]heptane are two distinct chemical compounds with unique structures and properties 2-Chloro-2-hydroxyacetaldehyde is an organic compound with a chloro and hydroxy functional group attached to an acetaldehyde backbone 2,2-Dimethylbicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
2-Chloro-2-hydroxyacetaldehyde
- This compound can be synthesized through the chlorination of glycolaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
- Another method involves the reaction of chloroacetaldehyde with water under controlled conditions to yield 2-chloro-2-hydroxyacetaldehyde.
-
2,2-Dimethylbicyclo[2.2.1]heptane
- The synthesis of 2,2-dimethylbicyclo[2.2.1]heptane can be achieved through the Diels-Alder reaction between cyclopentadiene and isoprene, followed by chlorination using thionyl chloride or phosphorus pentachloride.
- Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
2-Chloro-2-hydroxyacetaldehyde
Oxidation: Can be oxidized to form 2-chloro-2-hydroxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride can yield 2-chloro-2-hydroxyethanol.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form different derivatives.
-
2,2-Dimethylbicyclo[2.2.1]heptane
Hydrogenation: Can be hydrogenated to form 2,2-dimethylbicyclo[2.2.1]heptane-2-ol.
Halogenation: Reacts with halogens to form dihalogenated derivatives.
Substitution: Undergoes substitution reactions with nucleophiles to form various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine gas, bromine, thionyl chloride.
Major Products
2-Chloro-2-hydroxyacetaldehyde: 2-chloro-2-hydroxyacetic acid, 2-chloro-2-hydroxyethanol.
2,2-Dimethylbicyclo[2.2.1]heptane: 2,2-dimethylbicyclo[2.2.1]heptane-2-ol, dihalogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
2-Chloro-2-hydroxyacetaldehyde: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
2,2-Dimethylbicyclo[2.2.1]heptane: Utilized in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology and Medicine
2-Chloro-2-hydroxyacetaldehyde: Investigated for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds.
2,2-Dimethylbicyclo[2.2.1]heptane: Studied for its potential use in drug delivery systems and as a scaffold in medicinal chemistry.
Industry
2-Chloro-2-hydroxyacetaldehyde: Used in the production of specialty chemicals and as a reagent in chemical manufacturing.
2,2-Dimethylbicyclo[2.2.1]heptane: Employed in the production of high-performance materials and as an additive in lubricants.
Mecanismo De Acción
2-Chloro-2-hydroxyacetaldehyde
- The compound exerts its effects through interactions with cellular components, leading to the disruption of microbial cell walls and inhibition of enzyme activity. It targets specific molecular pathways involved in microbial growth and replication.
2,2-Dimethylbicyclo[2.2.1]heptane
- The mechanism of action involves the interaction with biological membranes and proteins, leading to changes in membrane fluidity and protein function. It may also act as a ligand for specific receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: Similar in structure but lacks the dimethyl groups.
2-Hydroxyacetaldehyde: Similar functional groups but lacks the chlorine atom.
2,2-Dimethylbicyclo[2.2.1]heptane-2-ol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-2-hydroxyacetaldehyde: Unique due to the presence of both chloro and hydroxy functional groups, making it versatile in chemical reactions.
2,2-Dimethylbicyclo[2.2.1]heptane: Unique due to its rigid bicyclic structure and the presence of two methyl groups, providing distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H19ClO2 |
|---|---|
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
2-chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H16.C2H3ClO2/c1-9(2)6-7-3-4-8(9)5-7;3-2(5)1-4/h7-8H,3-6H2,1-2H3;1-2,5H |
Clave InChI |
HQJSLGZQJLJRJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CCC1C2)C.C(=O)C(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)


![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)


